
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPEP and is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
MPEP acts as a selective antagonist for the 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone receptor, which is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking this receptor, MPEP modulates the activity of glutamatergic neurotransmission, which has been implicated in several neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects, including the modulation of glutamate release, the regulation of synaptic plasticity, and the reduction of neuroinflammation. These effects have been attributed to the compound's ability to block the 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone receptor.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages for lab experiments, including its high selectivity for the 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone receptor, which allows for the specific modulation of glutamatergic neurotransmission. However, the compound also has limitations, including its poor solubility in aqueous solutions, which can make it challenging to administer in experiments.
Zukünftige Richtungen
Several future directions for MPEP research include the evaluation of its potential therapeutic applications in other neurological disorders, including schizophrenia and Parkinson's disease. Additionally, further studies are needed to elucidate the compound's molecular mechanisms of action and to develop more efficient synthesis methods. Finally, the development of more potent and selective 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone antagonists could lead to the development of more effective treatments for neurological disorders.
Synthesemethoden
The synthesis of MPEP involves several steps, including the reaction of 1-methyl-3-pyrazolecarboxaldehyde with N-Boc-1-piperidinamine to form N-Boc-1-(1-methyl-3-pyrazolyl)piperidine. This compound is then treated with naphthalen-1-ylacetic acid to form MPEP.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. The compound has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy in treating these disorders.
Eigenschaften
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-23-13-11-20(22-23)18-9-5-12-24(15-18)21(25)14-17-8-4-7-16-6-2-3-10-19(16)17/h2-4,6-8,10-11,13,18H,5,9,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULPSFBJZUYAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

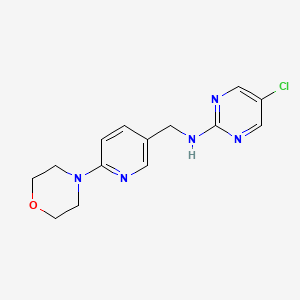
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2854207.png)


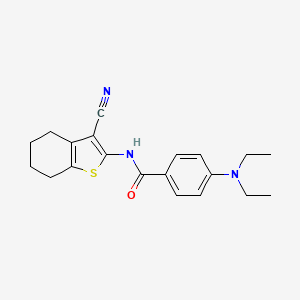

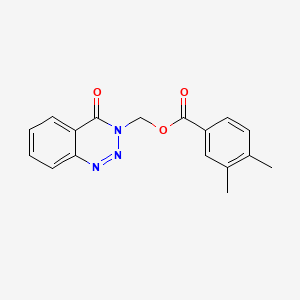
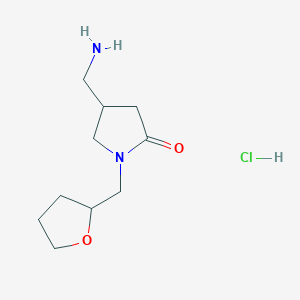
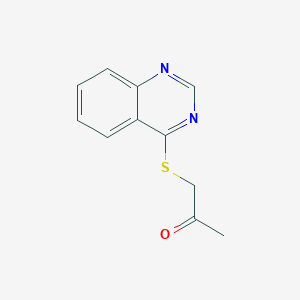

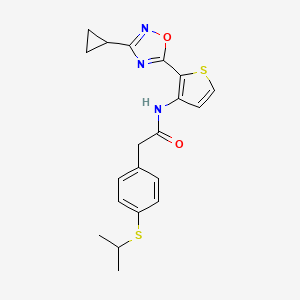
![2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2854226.png)
![N-(2,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2854227.png)
![3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2854229.png)